1-(1-Naphthyl)ethylamine

Description

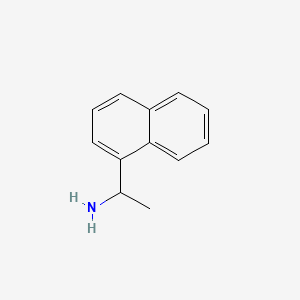

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUCQWIICFPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885878 | |

| Record name | 1-(1-Naphthyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42882-31-5, 3886-70-2, 3309-13-5, 10420-89-0 | |

| Record name | 1-(1-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42882-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanamine, alpha-methyl-, (alphaR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Naphthyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042882315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC180601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 42882-31-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenemethanamine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(1-Naphthyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(+)-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthalenemethanamine, a-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthalenemethanamine, α-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Naphthyl)ethylamine: Properties, Applications, and Methodologies

Abstract: 1-(1-Naphthyl)ethylamine is a chiral primary amine of significant importance in synthetic and medicinal chemistry. Its rigid naphthyl group and chiral center make it an invaluable tool for the separation of racemic mixtures, particularly acidic compounds, through the formation of diastereomeric salts. This guide provides a comprehensive overview of the core physicochemical properties of its racemic and enantiopure forms, details its primary application in chiral resolution with mechanistic insights, outlines common synthetic and analytical protocols, and summarizes essential safety information for laboratory professionals.

Core Physicochemical and Stereochemical Properties

This compound, with the chemical formula C₁₂H₁₃N, is a chiral molecule existing as two non-superimposable mirror images: (R)-(+)-1-(1-Naphthyl)ethylamine and (S)-(-)-1-(1-Naphthyl)ethylamine. The bulky, aromatic naphthyl group provides steric hindrance and specific non-covalent interaction capabilities, which are fundamental to its utility. In its racemic form, it is typically a colorless to yellow liquid.[1][2]

The distinct physical properties of the enantiomers, particularly their optical rotation, are crucial for their identification and quality control.

Table 1: Core Physicochemical Properties of this compound Enantiomers and Racemate

| Property | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer | Racemic Mixture | Reference(s) |

| CAS Number | 3886-70-2 | 10420-89-0 | 42882-31-5 | [1][3][4] |

| Molecular Weight | 171.24 g/mol | 171.24 g/mol | 171.24 g/mol | [5][6] |

| Appearance | Brown Liquid | Colorless to light orange/yellow liquid | Colorless or yellow liquid | [1][3][4] |

| Density | 1.067 g/mL at 20°C | 1.067 g/mL at 20°C | 1.063 g/mL at 25°C | [1][3][4] |

| Boiling Point | 153°C at 11 mmHg | 153°C at 11 mmHg | 156°C at 15 mmHg | [1][3][4] |

| Refractive Index | n20/D 1.623 | n20/D 1.623 | n20/D 1.621 | [1][3][4] |

| Optical Rotation | [α]20/D +55° (c=2 in ethanol) | [α]20/D -59° (c=5 in methanol) | Not Applicable | [3][5] |

| pKa (Predicted) | 9.26 ± 0.40 | 9.26 ± 0.40 | 9.26 ± 0.40 | [3][4] |

| Flash Point | >113°C (>235°F) | >112°C (>233.6°F) | 117°C | [2][6][7] |

Solubility Profile: The amine is generally soluble in common organic solvents like ethanol, methanol, and chloroform.[3][4] Its solubility in water is very low.[3] This differential solubility is exploited during the workup phase of diastereomeric salt resolution, allowing for easy separation of the organic amine from aqueous solutions after basification.

Synthesis and Chemical Reactivity

The most common laboratory-scale synthesis of racemic this compound involves the reductive amination of 1'-acetonaphthone.

Generalized Synthetic Protocol: Reductive Amination

A typical procedure involves reacting 1'-acetonaphthone with an ammonia source and a reducing agent.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, 1'-acetonaphthone (1 equivalent) is dissolved in methanol.

-

Reagent Addition: Hydroxylamine hydrochloride (1.5 eq.), ammonium formate (6 eq.), and zinc powder (3 eq.) are added to the solution.[1]

-

Reaction Execution: The mixture is stirred and heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered through Celite to remove inorganic solids. The solvent is removed from the filtrate via rotary evaporation.[1]

-

Purification: The residue is treated with concentrated HCl, diluted with water, and washed with ether to remove organic impurities. The aqueous layer is then basified to a pH of 10 with ammonia, and the product amine is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the target amine.[1]

Core Application: Chiral Resolution via Diastereomeric Salt Formation

The primary and most critical application of enantiopure this compound is as a chiral resolving agent for racemic acids.[8][9] This technique remains one of the most robust and scalable methods for obtaining enantiomerically pure compounds in both academic and industrial settings.

Mechanism of Resolution

The process hinges on a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[10] By reacting a racemic acid (a 1:1 mixture of R-acid and S-acid) with a single enantiomer of a chiral base, such as (R)-(+)-1-(1-Naphthyl)ethylamine, two diastereomeric salts are formed.[9]

-

(R)-Acid + (R)-Base → (R,R)-Salt

-

(S)-Acid + (R)-Base → (S,R)-Salt

These two salts, (R,R) and (S,R), are diastereomers and thus have different physical properties, most importantly, different solubilities in a given solvent system.[8][11] This solubility difference allows for their separation by fractional crystallization.[9]

Experimental Protocol: Generalized Workflow for Chiral Resolution

The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and crystallization conditions. The goal is to identify a solvent system where one diastereomeric salt is significantly less soluble than the other.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic acid in a suitable heated solvent (e.g., ethanol, methanol, or mixtures with water). Add one equivalent of the chiral resolving agent, (R)- or (S)-1-(1-Naphthyl)ethylamine.[12]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities from the mother liquor.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify the solution (e.g., with HCl) to protonate the amine, making it water-soluble as the hydrochloride salt. The desired, now enantiomerically pure, acid can be extracted with an organic solvent.

-

Recovery of Resolving Agent: The aqueous layer from the previous step is basified (e.g., with NaOH) to deprotonate the amine hydrochloride, liberating the free chiral amine. This can then be extracted with an organic solvent, dried, and recycled for future resolutions.

Analytical Methodologies

Determining the enantiomeric excess (ee) or optical purity of the resolved product is a critical final step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and accurate method.

Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the resolved amine or the final acidic product in a suitable mobile phase solvent (e.g., hexane/isopropanol).

-

Column Selection: Choose a chiral column appropriate for the analyte class (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Method Development: Develop an isocratic method, typically using a mixture of hexane and an alcohol (isopropanol or ethanol), to achieve baseline separation of the two enantiomer peaks.

-

Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[7][13]

-

Hazards: It is toxic if swallowed and causes skin irritation and serious eye damage.[7][13][14] It may also cause respiratory irritation.[15]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: The compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][15] Store in a cool, dry place away from incompatible materials such as acids, oxidizing agents, acid chlorides, and chloroformates.[3][7]

Conclusion

This compound is a cornerstone chiral amine in the field of organic synthesis. Its well-defined physicochemical properties and the steric influence of its naphthyl moiety make it a highly effective agent for the resolution of racemic acids. Understanding the principles of diastereomeric salt formation, coupled with systematic protocol development for crystallization and analysis, enables researchers and drug development professionals to efficiently access enantiomerically pure compounds that are critical for modern chemistry and pharmacology.

References

- 1. (+/-)this compound | 42882-31-5 [chemicalbook.com]

- 2. This compound: Properties, Uses, Safety, Suppliers & SDS | High-Purity Chemical from China [nj-finechem.com]

- 3. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

- 4. (S)-(-)-1-(1-Naphthyl)ethylamine CAS#: 10420-89-0 [m.chemicalbook.com]

- 5. (S)-(-)-1-(1-萘基)乙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. (R)-(+)-1-(1-Naphthyl)ethylamine ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 12. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to (R)-(+)-1-(1-Naphthyl)ethylamine: A Cornerstone of Asymmetric Synthesis

Introduction

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity.[1][2] (R)-(+)-1-(1-Naphthyl)ethylamine, a chiral amine of significant renown, has established itself as an indispensable tool for chemists.[2] This guide provides an in-depth technical overview of this versatile molecule, covering its core properties, synthesis, and critical applications, with a focus on the causality behind its efficacy in asymmetric synthesis and chiral resolution. Its role as a key intermediate in the synthesis of drugs like Cinacalcet underscores its importance.[2][3][4][5]

Chemical Identity

-

Systematic (IUPAC) Name : (1R)-1-(naphthalen-1-yl)ethanamine[7]

-

Common Synonyms : (R)-(+)-α-Methyl-1-naphthalenemethylamine, (R)-(+)-α-(1-Aminoethyl)naphthalene[1][3][8]

Molecular Structure

Physicochemical & Spectroscopic Profile

The utility of (R)-(+)-1-(1-Naphthyl)ethylamine is grounded in its distinct physical and chemical properties, which are summarized below. These characteristics are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃N | [1][3] |

| Molecular Weight | 171.24 g/mol | [1][6][7] |

| Appearance | Colorless to light yellow/brown liquid | [1][5] |

| Density | 1.067 g/mL at 20 °C | [1][6] |

| Boiling Point | 153 °C at 11 mmHg | [1][5][6] |

| Refractive Index (n²⁰/D) | 1.623 | [1][6] |

| Optical Rotation ([α]²⁰/D) | +55° (c=2 in Ethanol) | [1][6] |

| Purity (Typical) | ≥99% (GC/HPLC) | [1][3][6] |

| Enantiomeric Excess (ee) | ≥98-99.7% | [3][6] |

| Solubility | Soluble in chloroform, ethanol; Insoluble in water | [5] |

| Storage Conditions | 2-8°C, under inert gas (Air sensitive) | [3][8][9] |

Spectroscopic data is essential for identity confirmation and quality control. Representative data can be found in public databases such as SDBS and SpectraBase.[8][10]

Core Application: Chiral Resolution of Racemic Acids

The primary and most celebrated application of (R)-(+)-1-(1-Naphthyl)ethylamine is as a chiral resolving agent for racemic acids.[5] The principle relies on the formation of diastereomeric salts with differential solubility.

Mechanistic Rationale

A racemic mixture of a chiral acid (containing both R- and S-enantiomers) is reacted with the enantiomerically pure (R)-amine. This acid-base reaction forms a pair of diastereomeric salts: (R-acid, R-amine) and (S-acid, R-amine). Because diastereomers have different physical properties, they can often be separated by fractional crystallization. One diastereomeric salt will typically be less soluble in a chosen solvent system and will crystallize out, allowing for its separation by simple filtration. The desired acid enantiomer is then recovered by treating the isolated salt with a strong acid to break the ionic bond and removing the protonated resolving agent.

The efficacy of this process is driven by the rigid naphthyl group, which provides a strong steric and electronic influence, maximizing the physicochemical differences between the resulting diastereomeric salts and facilitating a clean separation.

Logical Workflow for Chiral Resolution

Caption: Workflow for chiral resolution of a racemic acid.

Field-Proven Experimental Protocol: Resolution of a Generic Racemic Carboxylic Acid

Self-Validating System: This protocol's success is validated by measuring the optical rotation and enantiomeric excess (ee) of the final acid product. A high ee value confirms the efficiency of the diastereomeric salt separation.

-

Salt Formation : In a suitable reaction vessel, dissolve one equivalent of the racemic acid and 0.5 to 1.0 equivalents of (R)-(+)-1-(1-Naphthyl)ethylamine in a minimal amount of a hot solvent (e.g., ethanol, methanol, or aqueous mixtures thereof). The choice of solvent is critical and often requires empirical optimization to maximize the solubility difference between the diastereomeric salts.[11]

-

Crystallization : Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C) to induce crystallization. The less soluble diastereomeric salt should precipitate.

-

Isolation : Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.

-

Liberation of the Free Acid : Suspend the isolated diastereomeric salt in water or a suitable solvent and acidify the mixture (e.g., with 1M HCl) to a pH of ~1-2. This protonates the amine, breaking the salt.

-

Extraction : Extract the liberated enantiomerically enriched acid into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification & Analysis : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Determine the yield, optical rotation, and enantiomeric excess (e.g., by chiral HPLC or GC) of the final product.

Role in Asymmetric Synthesis

Beyond its use in classical resolution, (R)-(+)-1-(1-Naphthyl)ethylamine is a valuable chiral building block and auxiliary.[1] Its primary amine functionality allows it to be readily incorporated into larger molecules, directing the stereochemical outcome of subsequent reactions.

A prime example is its role as a key starting material for the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[2][4][5] In this context, the amine's stereocenter is preserved throughout the synthesis, defining the final drug's absolute configuration, which is crucial for its therapeutic effect.

Synthesis Pathway Visualization

Caption: Role as a chiral building block in synthesis.

Synthesis Methodologies

The industrial production of enantiopure (R)-(+)-1-(1-Naphthyl)ethylamine itself relies on stereoselective methods.

-

Chemical Resolution : The most common method involves the resolution of the racemic amine, synthesized from 1-acetylnaphthalene.[12] A chiral acid, such as D-(-)-tartaric acid, is used as the resolving agent in a process analogous to the one described above, but with the roles of the acid and base reversed.[11]

-

Asymmetric Catalytic Reduction : Modern approaches utilize the asymmetric reduction of a prochiral precursor, such as 1-acetylnaphthalene oxime.[4][13] This is often achieved using a chiral catalyst, for instance, a Ruthenium(II) complex with a chiral ligand, which directs the hydrogenation to selectively produce the (R)-enantiomer with high enantiomeric excess.[4][13] This method is highly efficient and avoids the loss of 50% of the material inherent in classical resolution.

-

Enzymatic Resolution : Biocatalytic methods using enzymes like lipases can also achieve kinetic resolution of the racemic amine, offering high selectivity under mild conditions.[14][15]

Safety & Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of this chemical. (R)-(+)-1-(1-Naphthyl)ethylamine is classified as toxic and corrosive.[3][7][16]

-

Hazards : Toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3][16][17]

-

Personal Protective Equipment (PPE) : Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[17][18]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[16][17] It is air-sensitive and should be stored under an inert atmosphere.[9]

-

First Aid : In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16] If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor immediately.[16][18]

Conclusion

(R)-(+)-1-(1-Naphthyl)ethylamine is more than just a chemical reagent; it is a foundational pillar in the construction of chiral molecules. Its rigid structure and well-defined stereocenter make it a highly effective and reliable tool for the resolution of racemic acids and a valuable building block for complex targets. Understanding the principles behind its application, from the thermodynamics of diastereomeric salt crystallization to the mechanisms of asymmetric catalysis, empowers researchers and drug development professionals to leverage its full potential in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. (R)-(+)-1-(1-Naphthyl)ethylamine | Enzymaster [enzymaster.de]

- 4. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 5. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

- 6. (R)-(+)-1-(1-萘基)乙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 | TCI AMERICA [tcichemicals.com]

- 9. (R)-(+)-1-(1-Naphthyl)ethylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. spectrabase.com [spectrabase.com]

- 11. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 12. (+/-)1-(1-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 13. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. chemicalbook.com [chemicalbook.com]

(S)-(-)-1-(1-Naphthyl)ethylamine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-1-(1-Naphthyl)ethylamine

For the Researcher, Scientist, and Drug Development Professional

Abstract

(S)-(-)-1-(1-Naphthyl)ethylamine is a chiral amine of significant interest in the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the calcimimetic agent Cinacalcet.[1] Its stereochemical configuration is paramount to the biological activity of the final drug substance. This guide provides a comprehensive overview of the prevalent methodologies for the synthesis, chiral resolution, and in-depth characterization of the (S)-enantiomer, designed to equip researchers and drug development professionals with the necessary technical insights for its preparation and quality control.

Introduction: The Significance of Chirality

In drug development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, can have profound implications for its pharmacological and toxicological profile. Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct biological activities. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern medicinal chemistry.[2] (S)-(-)-1-(1-Naphthyl)ethylamine serves as a quintessential example of a chiral intermediate where control of stereochemistry is critical for the efficacy and safety of the final therapeutic agent. This guide will delve into the practical aspects of obtaining this valuable compound in high enantiomeric purity.

Synthetic Pathways to 1-(1-Naphthyl)ethylamine

There are two primary strategies for obtaining enantiomerically pure (S)-(-)-1-(1-Naphthyl)ethylamine: the synthesis of a racemic mixture followed by chiral resolution, and asymmetric synthesis.

Racemic Synthesis via Reductive Amination

The most common and economically viable route to this compound begins with the reductive amination of 1'-acetonaphthone. This method is robust and amenable to scale-up.

The underlying principle of this reaction involves the initial formation of an imine or enamine intermediate from the ketone (1'-acetonaphthone) and an ammonia source, which is then reduced in situ to the corresponding amine. A variety of reducing agents and reaction conditions can be employed. A typical laboratory-scale procedure utilizes hydroxylamine hydrochloride, ammonium formate, and zinc powder in methanol.[3]

Workflow for Racemic Synthesis

Caption: Reductive amination of 1'-acetonaphthone to yield racemic this compound.

Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant approach to obtaining the desired enantiomer without the need for a resolution step, thus maximizing the theoretical yield. One effective method involves the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime.[4][5] This transformation can be achieved using a chiral ruthenium catalyst, such as chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II), in the presence of a hydrogen donor like ammonium formate.[4][5] The choice of the catalyst's chirality dictates which enantiomer of the amine is produced.

While this method can provide high enantiomeric excess (ee), the cost and availability of the chiral catalyst may be a consideration for large-scale production.[4][5]

Chiral Resolution: Isolating the (S)-Enantiomer

Classical resolution via diastereomeric salt formation remains a widely practiced and effective technique for separating enantiomers.[2] For the resolution of racemic this compound, tartaric acid is a cost-effective and efficient resolving agent.[6][7]

The principle relies on the reaction of the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[2] To isolate (S)-(-)-1-(1-Naphthyl)ethylamine, L-(+)-tartaric acid is typically used. The resulting (S)-amine-L-tartrate salt is generally less soluble in suitable solvents (like methanol/water mixtures) and will preferentially crystallize out of the solution.[6]

Workflow for Chiral Resolution

Caption: Chiral resolution of racemic amine using L-(+)-tartaric acid.

Detailed Experimental Protocols

Protocol for Racemic Synthesis of this compound[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1'-acetonaphthone (10 mmol), hydroxylamine hydrochloride (15 mmol), ammonium formate (60 mmol), and zinc powder (30 mmol) in methanol (30 mL).

-

Reflux: Stir the reaction mixture under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, cool the mixture and filter it through a pad of Celite to remove inorganic solids.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Acid-Base Workup: Treat the residue with concentrated hydrochloric acid, followed by the addition of water (30 mL). Extract the aqueous layer with ether (2 x 20 mL) to remove non-basic organic impurities.

-

Basification: Adjust the pH of the aqueous phase to approximately 10 with an ammonia solution.

-

Extraction: Extract the liberated amine into dichloromethane (4 x 25 mL).

-

Drying and Concentration: Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (+/-)-1-(1-Naphthyl)ethylamine as an oil.

Protocol for Chiral Resolution with L-(+)-Tartaric Acid (Adapted from[6][7])

-

Salt Formation: Dissolve racemic this compound (1 molar equivalent) and L-(+)-tartaric acid (1 molar equivalent) in a minimal amount of a warm methanol/water solution (e.g., 1:3 to 10:1 v/v).[6]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of the Amine: Dissolve the collected diastereomeric salt in water and basify the solution with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH is >10.

-

Extraction: Extract the free (S)-(-)-1-(1-Naphthyl)ethylamine into a suitable organic solvent such as dichloromethane or ether.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine. The mother liquor from the filtration in step 3 contains the enriched (R)-(+)-enantiomer.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-(-)-1-(1-Naphthyl)ethylamine.

Spectroscopic Analysis

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Aromatic protons in the range of 7.4-8.1 ppm. A quartet for the methine proton (~4.9 ppm). A doublet for the methyl group (~1.5 ppm). A broad singlet for the amine protons.[8] |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals corresponding to the naphthyl ring carbons and the two aliphatic carbons of the ethylamine side chain.[9] |

| FT-IR | Functional Group Identification | Characteristic N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹). Aromatic C-H and C=C stretching vibrations.[9][10] |

| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak [M]⁺ corresponding to the molecular weight of 171.24 g/mol .[11] |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the final product.[12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

Typical System: A normal-phase separation on a column such as an Astec CHIROBIOTIC V2 or a polysaccharide-based CSP is effective.[13][14]

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol is commonly used.[14]

-

Detection: UV detection at a wavelength where the naphthyl group absorbs strongly (e.g., 254 nm or 280 nm).

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Conclusion

The synthesis and isolation of enantiomerically pure (S)-(-)-1-(1-Naphthyl)ethylamine is a well-established process that is critical for the production of several important pharmaceuticals. The choice between a strategy of racemic synthesis followed by classical resolution and a direct asymmetric synthesis depends on factors such as scale, cost of reagents, and desired throughput. The classical resolution with tartaric acid offers a reliable and cost-effective method that is widely applicable. Rigorous analytical characterization, with a particular emphasis on chiral HPLC, is imperative to ensure the final product meets the stringent stereochemical purity requirements for its use in drug development and manufacturing.

References

- 1. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. (+/-)this compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 5. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 6. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 7. US2996545A - Optical resolution of alpha-(alpha-naphthyl) ethylamine - Google Patents [patents.google.com]

- 8. (S)-(-)-1-(1-Naphthyl)ethylamine(10420-89-0) 1H NMR [m.chemicalbook.com]

- 9. This compound | C12H13N | CID 98089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. (r)-( )-1-(1-naphthyl)ethylamine | Sigma-Aldrich [sigmaaldrich.com]

- 14. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Mechanism of Action of 1-(1-Naphthyl)ethylamine in Chiral Resolution

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of 1-(1-naphthyl)ethylamine as a chiral resolving agent. It is intended for researchers, scientists, and drug development professionals engaged in the separation of enantiomers. The guide delves into the fundamental principles of diastereomeric salt formation, the critical factors influencing resolution efficiency, and the structural basis for enantiomeric discrimination. Detailed experimental protocols, quantitative data, and visual diagrams are provided to offer both theoretical understanding and practical guidance for the successful application of this widely used resolving agent.

Introduction: The Imperative of Chirality in Science and Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and material science. Enantiomers, the pair of mirror-image molecules, often exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the ability to isolate a single enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical process in the development of safe and effective pharmaceuticals.

Classical chiral resolution by diastereomeric salt formation remains a robust and economically viable method for large-scale enantiomeric separation. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, melting point, and crystal structure, which allows for their separation by conventional methods like fractional crystallization.

This compound is a versatile and effective chiral resolving agent, particularly for racemic carboxylic acids. Its rigid naphthyl group and the chiral center at the ethylamine moiety provide the necessary steric and electronic features to induce significant differences in the crystal packing of the resulting diastereomeric salts, thereby facilitating their separation. This guide will elucidate the mechanism by which this compound achieves this separation, providing a detailed roadmap for its practical application.

The Core Mechanism: Diastereomeric Salt Formation and Fractional Crystallization

The fundamental principle behind the action of this compound in chiral resolution lies in the conversion of a pair of enantiomers into a pair of diastereomers with different physical properties.[1] When a racemic carboxylic acid, (±)-Acid, is reacted with an enantiomerically pure chiral amine, such as (R)-1-(1-naphthyl)ethylamine, two diastereomeric salts are formed: [(R)-Acid]·[(R)-Amine] and [(S)-Acid]·[(R)-Amine].

These diastereomeric salts are no longer mirror images of each other and, as a result, have different solubilities in a given solvent system. This difference in solubility is the cornerstone of the separation. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively crystallized from the solution, leaving the other diastereomer enriched in the mother liquor.

The efficiency of the resolution is dictated by the magnitude of the solubility difference between the two diastereomeric salts. A larger difference allows for a more complete separation in a single crystallization step, leading to higher enantiomeric excess (ee) of the desired enantiomer.

Figure 1: General workflow for chiral resolution using this compound.

Causality Behind Experimental Choices: Optimizing the Resolution

The success of a chiral resolution is not merely a matter of mixing the racemate and the resolving agent. It is a carefully orchestrated process where several experimental parameters must be optimized to maximize the yield and enantiomeric purity of the desired product.

The Critical Role of the Solvent

The choice of solvent is arguably the most critical factor in a diastereomeric salt crystallization. The ideal solvent system should exhibit a large solubility difference between the two diastereomeric salts. This is often achieved through a process of trial and error, screening a range of solvents with varying polarities.

-

Polar Protic Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) and water are commonly used, often in mixtures.[2] These solvents can engage in hydrogen bonding with the salt, influencing its crystal lattice energy and, consequently, its solubility.

-

Polar Aprotic Solvents: Acetone, acetonitrile, and ethyl acetate are also employed. Their ability to solvate the ions of the salt without participating in hydrogen bonding can lead to different solubility profiles.

-

Nonpolar Solvents: Hydrocarbons (e.g., hexane, toluene) are generally used as anti-solvents to induce crystallization from a more polar solvent.

The selection of the solvent is not just about maximizing the insolubility of the desired diastereomer but also ensuring the other diastereomer remains in solution. A ternary phase diagram, which maps the solubilities of the two diastereomeric salts and the racemate in a given solvent, is a powerful tool for optimizing the resolution process.

The Influence of Temperature

Temperature plays a crucial role in controlling the supersaturation of the solution, which is the driving force for crystallization. Typically, the diastereomeric salts are dissolved in the chosen solvent at an elevated temperature to ensure complete dissolution. The solution is then gradually cooled to induce the crystallization of the less soluble salt.

The cooling rate is a critical parameter. Slow cooling generally leads to the formation of larger, more well-defined crystals with higher purity. Rapid cooling can trap impurities and the other diastereomer within the crystal lattice, reducing the enantiomeric excess of the product. Isothermal crystallization, where the temperature is held constant and supersaturation is achieved by slow solvent evaporation or the addition of an anti-solvent, can also be an effective strategy.

Molar Ratio of the Resolving Agent

The stoichiometry of the resolving agent to the racemic mixture can significantly impact the efficiency of the resolution. While a 1:1 molar ratio of the resolving agent to the racemate is often the starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess of the crystallized salt. This is because the excess of the un-complexed enantiomer can influence the solubility equilibrium.

Structural Insights: The Molecular Basis of Enantiomeric Discrimination

The ability of this compound to effectively resolve racemic mixtures stems from its specific molecular structure. The bulky and rigid naphthyl group provides a significant steric hindrance that plays a crucial role in the differential packing of the diastereomeric salts in the crystal lattice.

X-ray crystallography studies of diastereomeric salts have provided invaluable insights into the intermolecular interactions that govern their stability and solubility. In the case of diastereomeric salts formed between this compound and dicarboxylic acid derivatives, it has been observed that a network of hydrogen bonds, π-π stacking interactions between the naphthyl rings, and van der Waals forces all contribute to the stability of the crystal lattice.[3][4]

The subtle differences in the three-dimensional arrangement of the chiral centers in the two diastereomers lead to distinct packing motifs. One diastereomer may form a more compact and stable crystal lattice with stronger intermolecular interactions, resulting in lower solubility. The other diastereomer, with a less favorable packing arrangement, will be more soluble and remain in the mother liquor.

Figure 2: Factors influencing the differential solubility of diastereomeric salts.

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step methodology for the chiral resolution of a racemic carboxylic acid using this compound and for the resolution of racemic this compound itself.

Protocol 1: Resolution of a Racemic Carboxylic Acid (e.g., Mandelic Acid)

This protocol provides a general procedure for the resolution of a racemic carboxylic acid using (R)-(+)-1-(1-naphthyl)ethylamine.

Materials:

-

Racemic mandelic acid

-

(R)-(+)-1-(1-naphthyl)ethylamine

-

Methanol

-

Water

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Salt Formation: In a flask, dissolve the racemic mandelic acid (1.0 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve (R)-(+)-1-(1-naphthyl)ethylamine (1.0 equivalent) in methanol.

-

Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salt of (R)-mandelic acid and (R)-1-(1-naphthyl)ethylamine is typically less soluble and will begin to precipitate. The mixture is then slowly cooled to room temperature and then in an ice bath to maximize crystallization.

-

Isolation of the Diastereomeric Salt: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold methanol.

-

Liberation of the Enantiomerically Enriched Acid: The collected salt is suspended in water, and 1 M hydrochloric acid is added until the solution is acidic (pH ~2). This will protonate the carboxylic acid and deprotonate the amine.

-

Extraction: The liberated (R)-mandelic acid is extracted from the aqueous solution with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-mandelic acid.

-

Recovery of the Other Enantiomer: The mother liquor from the crystallization step, which is enriched in the diastereomeric salt of (S)-mandelic acid, can be treated in a similar manner with hydrochloric acid to recover the (S)-enantiomer.

-

Analysis: The enantiomeric excess of the resolved acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation using a polarimeter.

Protocol 2: Resolution of Racemic this compound

This protocol describes the resolution of racemic this compound using D-(-)-tartaric acid as the resolving agent.[2]

Materials:

-

Racemic this compound

-

D-(-)-tartaric acid

-

Methanol

-

Water

-

Sodium hydroxide (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Salt Formation: In a three-necked flask equipped with a stirrer and a thermometer, dissolve D-(-)-tartaric acid (1.0 equivalent) in water with heating (around 55-60°C).

-

Addition of the Racemic Amine: Prepare a solution of racemic this compound (1.0 equivalent) in methanol. Add this solution dropwise to the warm tartaric acid solution over a period of about one hour.

-

Crystallization: After the addition is complete, maintain the temperature for a few hours to allow for the crystallization of the less soluble diastereomeric salt, (R)-(+)-1-(1-naphthyl)ethylammonium D-tartrate. Then, cool the mixture to room temperature and stir for another hour.

-

Isolation of the Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash it with cold methanol.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the collected salt in water and add 1 M sodium hydroxide solution until the solution is basic (pH > 10). This will deprotonate the tartaric acid and protonate the amine.

-

Extraction: Extract the liberated (R)-(+)-1-(1-naphthyl)ethylamine with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC or polarimetry.

Figure 3: A typical experimental workflow for chiral resolution by diastereomeric salt crystallization.

Quantitative Data and Performance Metrics

The success of a chiral resolution is quantified by two key metrics: the yield of the resolved enantiomer and its enantiomeric excess (ee). The following table provides representative data for the resolution of racemic this compound with D-(-)-tartaric acid.[2]

| Resolving Agent | Racemate | Solvent System | Yield (%) | Enantiomeric Excess (ee) (%) |

| D-(-)-Tartaric Acid | This compound | Methanol/Water | 30-35 | >95 |

Table 1: Representative quantitative data for the chiral resolution of this compound.

It is important to note that the yield and ee are often inversely related. A higher yield can sometimes be achieved at the expense of lower enantiomeric purity, and vice versa. Multiple recrystallizations of the diastereomeric salt can be performed to enhance the enantiomeric excess, although this will lead to a decrease in the overall yield.

Conclusion: A Powerful Tool in the Chemist's Arsenal

This compound stands as a testament to the enduring utility of classical chiral resolution. Its mechanism of action, rooted in the formation of diastereomeric salts with distinct physicochemical properties, provides a reliable and scalable method for the separation of enantiomers. By understanding the fundamental principles of diastereomeric salt crystallization and systematically optimizing key experimental parameters such as solvent, temperature, and stoichiometry, researchers can effectively harness the resolving power of this versatile chiral amine. The insights into the structural basis of enantiomeric discrimination further empower chemists to make rational choices in the design of efficient resolution processes. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, this compound will undoubtedly remain an indispensable tool in the chemist's arsenal for unlocking the potential of chiral molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 3. Optical resolution of this compound by its dicarboxylic acid derivatives: Structural features of the oxalic acid derivative diastereomeric salt pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Significance and Application of 1-(1-Naphthyl)ethylamine Enantiomers

This guide provides a detailed exploration of the stereoselective roles of the (R)- and (S)-enantiomers of 1-(1-Naphthyl)ethylamine. Moving beyond a simple catalogue of properties, we delve into the fundamental reasons for their significance in modern pharmaceutical development, focusing on how chirality dictates their primary functions as both a critical drug precursor and a valuable tool in asymmetric synthesis. We will dissect the well-established applications and explore the inferred biological relevance based on the activity of structurally related compounds, providing researchers and drug development professionals with a comprehensive understanding of these pivotal molecules.

The Principle of Chirality: Why Stereochemistry Dictates Function

In pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can interact differently with the inherently chiral environment of the body, such as receptors and enzymes. This stereoselectivity means that one enantiomer may exhibit potent therapeutic effects while its counterpart could be inactive or, in some cases, responsible for undesirable side effects. The this compound molecule possesses a chiral center at the ethylamine carbon, giving rise to the (R)-(+) and (S)-(-) enantiomers, whose distinct spatial configurations lead to vastly different applications in the biomedical field.

(R)-(+)-1-(1-Naphthyl)ethylamine: A Cornerstone in Calcimimetic Drug Synthesis

The most significant role of (R)-(+)-1-(1-Naphthyl)ethylamine is as a key chiral intermediate in the synthesis of Cinacalcet (Sensipar®).[1][2][3] Cinacalcet is a calcimimetic agent, a class of drugs that enhances the sensitivity of the Calcium-Sensing Receptor (CaSR) to extracellular calcium.[4] This activity makes it a vital therapy for treating secondary hyperparathyroidism in dialysis patients and hypercalcemia in patients with parathyroid carcinoma.[1][5]

The Calcium-Sensing Receptor (CaSR) and the Role of Cinacalcet

The CaSR, a G protein-coupled receptor located on the surface of parathyroid cells, is the principal regulator of parathyroid hormone (PTH) secretion.[4][6] Activation of the CaSR by blood calcium inhibits the release of PTH. In hyperparathyroidism, this regulation is impaired. Cinacalcet acts as a positive allosteric modulator of the CaSR, meaning it does not activate the receptor directly but increases its sensitivity to existing calcium levels.[6][7] This enhanced sensitivity leads to a reduction in PTH secretion, thereby lowering blood calcium levels.[4]

The stereochemistry of this interaction is paramount. Pharmacological studies of calcimimetic agents have demonstrated high stereoselectivity, with the (R)-enantiomers of phenylalkylamines being 10- to 100-fold more potent than their (S)-counterparts in modulating the CaSR.[6] The (R)-configuration of the this compound moiety in Cinacalcet is therefore essential for its high potency and therapeutic efficacy. While (R)-(+)-1-(1-Naphthyl)ethylamine itself is not the active drug, its chiral structure is the foundational block upon which the final, biologically active molecule is built.

Caption: Role of (R)-1-(1-Naphthyl)ethylamine in Cinacalcet Synthesis and Action.

(S)-(-)-1-(1-Naphthyl)ethylamine: A Tool for Chiral Resolution and Asymmetric Catalysis

While the (R)-enantiomer is famed for its role in building a specific drug, the (S)-enantiomer is valued for its ability to separate other chiral molecules and facilitate stereoselective reactions. Its primary applications include:

-

Chiral Resolving Agent: (S)-(-)-1-(1-Naphthyl)ethylamine is used to separate racemic mixtures of acids. It reacts with the racemic acid to form a pair of diastereomeric salts. Due to their different physical properties (e.g., solubility), these salts can be separated by methods like fractional crystallization. Once separated, the pure acid enantiomer can be recovered.

-

Precursor for Chiral Ligands: This enantiomer is employed in the synthesis of chiral ligands, particularly chiral thioureas.[8] These ligands are then used in asymmetric catalysis to control the stereochemical outcome of a chemical reaction, leading to the production of enantiomerically pure compounds.[9]

In biochemical research, chiral amines like the (S)-enantiomer are valuable for stereospecific interaction studies, helping to probe enzyme activity and receptor binding mechanisms.[10]

Broader Biological Activities of Naphthylamine Derivatives

While specific biological assay data for the individual enantiomers of this compound is scarce, studies on the broader class of naphthylamine derivatives indicate potential for other biological activities. Research has shown that various α-naphthylamine derivatives possess cytotoxic activity against several human cancer cell lines, including breast (MCF-7), lung (H-460), and central nervous system (SF-268) cancers.[11] Furthermore, other structural analogs have demonstrated antifungal properties against opportunistic human pathogens.[11][12] These findings suggest that the naphthylamine scaffold could be a starting point for developing new therapeutic agents, although the specific contribution and stereoselectivity of the 1-ethyl amine moiety in these contexts remain to be determined.

Toxicological Profile

Safety data indicates that this compound is toxic if swallowed and may be harmful in contact with skin. It is classified as causing severe skin burns and serious eye damage. Long-term bioassays of the related compound N-(1-naphthyl)ethylenediamine dihydrochloride in rodents did not find evidence of carcinogenicity under the tested conditions.[13]

| Hazard Statement | GHS Classification |

| Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) |

| Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) |

Experimental Protocols

Protocol for Chiral Resolution of Racemic this compound

This protocol outlines a standard chemical resolution method using a chiral acid, a fundamental technique for obtaining the pure enantiomers. The causality behind this choice is the ability of the enantiomers to form diastereomeric salts with differing solubilities, allowing for physical separation.

Objective: To separate (R)-(+)- and (S)-(-)-1-(1-Naphthyl)ethylamine from a racemic mixture.

Materials:

-

Racemic this compound

-

D-(-)-Tartaric acid (for resolving the R-enantiomer)[1]

-

Methanol

-

Water

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, heating mantle, filtration apparatus

Step-by-Step Methodology:

-

Salt Formation: a. Dissolve racemic this compound (1 mol equivalent) and D-(-)-tartaric acid (0.5-1.0 mol equivalent) in a minimal amount of a heated methanol/water mixture. The ratio of alcohol to water must be optimized but can be initiated at a 9:1 v/v ratio. b. The choice of a mixed solvent system is critical; it must be a solvent in which one diastereomeric salt is significantly less soluble than the other at a lower temperature.

-

Fractional Crystallization: a. Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. The less soluble (R)-(+)-1-(1-Naphthyl)ethylamine D-(-)-tartrate salt should precipitate. b. The rate of cooling is a key parameter; slow cooling promotes the formation of purer crystals. c. Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the (S)-enantiomer.

-

Liberation of the Free Amine: a. Dissolve the collected tartrate salt crystals in water. b. Make the solution basic (pH > 10) by the dropwise addition of NaOH solution while stirring. This deprotonates the amine, converting the salt back to the free base. c. Extract the aqueous solution multiple times with dichloromethane. The organic amine will partition into the DCM layer. d. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-(+)-1-(1-Naphthyl)ethylamine.

-

Purity Assessment: a. Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.

Caption: Workflow for the Chemical Resolution of this compound.

Representative Protocol: Intracellular Calcium Mobilization Assay

To test for any intrinsic calcimimetic activity of the this compound enantiomers, a functional assay measuring the activation of the CaSR is required. This protocol describes a common method using HEK293 cells stably expressing the human CaSR.

Objective: To determine if a test compound can act as a positive allosteric modulator of the CaSR.

Materials:

-

HEK293 cells stably transfected with the human CaSR.

-

Fluo-4 AM or similar calcium-sensitive fluorescent dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds: (R)-(+)- and (S)-(-)-1-(1-Naphthyl)ethylamine.

-

Positive control: Cinacalcet or another known calcimimetic.[6]

-

Calcium chloride (CaCl₂) stock solution.

-

Fluorescence plate reader with automated injection capabilities.

Step-by-Step Methodology:

-

Cell Preparation: a. Plate the CaSR-expressing HEK293 cells in black, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: a. Remove the growth medium and wash the cells with assay buffer. b. Load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C. This dye will enter the cells and become fluorescent upon binding to intracellular calcium.

-

Compound Preparation: a. Prepare a range of concentrations for the test compounds and the positive control in assay buffer containing a low baseline concentration of extracellular calcium (e.g., 0.5 mM CaCl₂).

-

Fluorescence Measurement: a. Wash the cells to remove excess dye and add the assay buffer containing the test compounds. b. Place the plate in the fluorescence reader and measure the baseline fluorescence. c. Program the reader to inject a CaCl₂ solution to raise the final extracellular concentration to a level that sub-maximally stimulates the receptor (e.g., 1.5-3.0 mM). d. Immediately begin kinetic measurement of fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

Data Analysis: a. Calculate the increase in fluorescence over baseline for each well. b. Plot the response against the concentration of the test compound to generate a dose-response curve. c. Calculate the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response. A potent calcimimetic will have a low nanomolar EC₅₀ value. This assay will determine if the this compound enantiomers have any intrinsic activity at the CaSR.

Conclusion

The biological significance of the this compound enantiomers is a clear illustration of stereochemistry's profound impact. The (R)-enantiomer is not biologically active in its own right but is an indispensable chiral precursor for the potent calcimimetic drug Cinacalcet. Its value is defined by its precise three-dimensional structure, which is retained in the final drug product to ensure optimal interaction with the Calcium-Sensing Receptor. Conversely, the (S)-enantiomer serves as a critical tool in chemical synthesis, enabling the separation and creation of other valuable chiral molecules. While the broader naphthylamine class shows potential for other pharmacological activities, the primary and well-defined roles of the this compound enantiomers remain firmly rooted in the principles of asymmetric synthesis and stereoselective pharmacology. Understanding this distinction is crucial for researchers in drug discovery and development.

References

- 1. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 2. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 3. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 4. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl) ethylamine, an intermediate of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 6. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a calcimimetic with differential effects on parathyroid hormone and calcitonin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S)-(-)-1-(1-Naphthyl)ethylamine 99.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioassay of N-(1-naphthyl)ethylenediamine dihydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(1-Naphthyl)ethylamine

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the structural elucidation and quality control of 1-(1-Naphthyl)ethylamine. As a critical chiral resolving agent and a valuable building block in pharmaceutical synthesis, unequivocal confirmation of its molecular structure is paramount. This document is intended for researchers, chemists, and quality assurance professionals in the fields of chemical synthesis and drug development, offering a synthesized interpretation of its spectral features grounded in established chemical principles and field-proven methodologies.

Introduction and Molecular Overview

This compound is a primary amine featuring a naphthyl group attached to an ethylamine backbone. Its molecular formula is C₁₂H₁₃N, with a monoisotopic mass of approximately 171.10 Da[1][2]. The key structural feature is the chiral center at the α-carbon (the carbon atom bonded to both the naphthyl ring and the amine group), making it an essential tool for the separation of racemic mixtures in synthetic chemistry.

Accurate spectroscopic analysis is non-negotiable for verifying the identity and purity of this compound, ensuring the integrity of downstream applications. This guide explains the causality behind its characteristic spectral fingerprints and provides standardized protocols for data acquisition.

Figure 1: Molecular structure of this compound with the chiral center indicated ().

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the molecule, serving as a primary method for identity confirmation. Electron Ionization (EI) is the most common technique for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: Subject the sample to a standard electron beam of 70 eV. This energy level is an industry standard that ensures reproducible fragmentation patterns and allows for comparison with library spectra[3].

-

Analysis: Scan a mass-to-charge (m/z) range, typically from 40 to 300 amu, to detect the molecular ion and all relevant fragment ions.

Data Interpretation and Fragmentation Analysis

The EI mass spectrum is characterized by a detectable molecular ion (M⁺) and a prominent base peak resulting from a specific, stable fragmentation.

| m/z Value | Proposed Fragment | Relative Intensity | Causality of Formation |

| 171 | [C₁₂H₁₃N]⁺ (M⁺) | Moderate | The molecular ion, representing the intact molecule with one electron removed. Its presence confirms the molecular weight[2][3]. |

| 156 | [M - CH₃]⁺ | High | Loss of a methyl radical (•CH₃) via alpha-cleavage adjacent to the nitrogen atom. This is a highly favorable fragmentation for amines. |

| 129 | [C₁₀H₉]⁺ | High | Likely formed from the [M-CH₃]⁺ fragment via loss of HCN, resulting in a stable naphthylmethyl-type cation. |

| 128 | [C₁₀H₈]⁺ | High | Corresponds to the stable naphthalene cation, a common fragment in naphthyl-containing compounds. |

| 44 | [CH₃CHNH₂]⁺ | Base Peak (100%) | Alpha-cleavage resulting in the formation of the resonance-stabilized ethanimine cation. This is the most stable fragment and thus the base peak. |

The base peak at m/z 44 is the most telling feature. Its formation is driven by the cleavage of the Cα-C(naphthyl) bond, which is favorable because it leads to a stable, resonance-stabilized cation and a stable naphthyl radical. This fragmentation pathway is a classic example of amine alpha-cleavage.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(1-Naphthyl)ethylamine

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(1-Naphthyl)ethylamine, with a primary focus on its solubility in various organic and aqueous systems and its stability under different environmental conditions. This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science who utilize this versatile chiral amine. The guide synthesizes available data with established scientific principles to offer predictive insights and detailed experimental protocols for empirical determination. Key topics include physicochemical characterization, a detailed analysis of solubility in a range of solvents, an evaluation of thermal, hydrolytic, oxidative, and photolytic stability, and recommended analytical methodologies for quantification and degradation product analysis.

Introduction

This compound is a chiral primary amine that serves as a crucial building block and resolving agent in asymmetric synthesis.[1] Its utility in the synthesis of pharmaceuticals, agrochemicals, and chiral catalysts underscores the importance of a thorough understanding of its physical and chemical properties.[2] Solubility and stability are paramount parameters that influence reaction kinetics, purification, formulation, storage, and ultimately, the safety and efficacy of end products. This guide aims to provide a detailed technical resource, consolidating known information and presenting standardized methodologies to empower researchers to make informed decisions and conduct robust investigations.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its behavior in different solvent systems and under various stress conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Colorless to light yellow/brown liquid | [1] |

| Boiling Point | 153 °C @ 11 mmHg | [1] |

| Density | 1.067 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.623 | [1] |

| Predicted pKa | 9.26 ± 0.40 | [2] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a large, nonpolar naphthyl group and a polar primary amine group capable of hydrogen bonding. This amphiphilic nature results in varied solubility across different solvent classes.

Qualitative and Semi-Quantitative Solubility

Available data indicates the following general solubility characteristics:

-

High Solubility: The compound is readily soluble in polar aprotic and some polar protic organic solvents.

-

Soluble in: Chloroform, Ethanol.[2]

-

Limited Solubility: Due to the hydrophobic nature of the naphthalene moiety, its solubility in water is limited.

-

Water Solubility: A semi-quantitative value of <10 mg/L has been reported, indicating very low aqueous solubility.[2]

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like" and the compound's structure, a predicted solubility profile is presented below. It is crucial to note that these are predictions and should be confirmed by empirical testing for specific applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |